2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine
Description
2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a triazolopyridine core substituted with piperidine and pyrrolidine moieties.
Properties
IUPAC Name |
2-piperidin-4-yl-6-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-2-10-19(9-1)13-3-4-14-17-15(18-20(14)11-13)12-5-7-16-8-6-12/h3-4,11-12,16H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBHCFWFYTGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN3C(=NC(=N3)C4CCNCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Thiourea Intermediate
The synthesis begins with 2-aminopyridine derivatives. Treatment with ethoxycarbonyl isothiocyanate in dioxane forms a thiourea intermediate (Structure 2 ). This step proceeds at room temperature over 15–24 hours, with yields exceeding 85% after purification by ether washing. Methylation of the thiourea’s sulfur atom using methyl iodide introduces a methylthiol group, which subsequently reacts with hydroxylamine in ethanol under reflux to cyclize into the triazolopyridine core (Structure 3 ).
Side-Chain Functionalization
The piperidine and pyrrolidine moieties are introduced via nucleophilic substitution or coupling reactions. For example, 3-Pyridine boronic acid pinacolate ester undergoes Suzuki-Miyaura coupling with brominated intermediates in a toluene/water/ethanol solvent system, catalyzed by Pd(PPh₃)₄ at reflux. This step achieves moderate yields (70–80%) and requires careful control of stoichiometry to avoid byproducts.
Table 1: Key Reaction Parameters for Traditional Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiourea Formation | Ethoxycarbonyl isothiocyanate, dioxane, rt | 85% |
| Cyclization | Methyl iodide, hydroxylamine, EtOH, reflux | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O/EtOH, reflux | 75% |
Microwave-Assisted Tandem Synthesis
Recent advances leverage microwave irradiation to streamline the synthesis of triazolopyridines. A catalyst-free method using enaminonitriles and benzohydrazides under microwave conditions achieves the target compound in fewer steps.
Reaction Mechanism and Optimization
The reaction involves a tandem process:
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Transamidation between enaminonitrile and benzohydrazide, releasing dimethylamine.
-
Nucleophilic attack on the nitrile group, forming an intermediate imine.
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Condensation and aromatization to yield the triazolopyridine core.
Optimization studies identified toluene as the optimal solvent, providing an 83% yield at 120°C under microwave irradiation for 30 minutes. Lower yields were observed in polar solvents like DMSO or MeOH due to side reactions.
Table 2: Microwave Synthesis Performance Across Solvents
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Toluene | 120°C | 30 min | 83% |
| DMF | 120°C | 30 min | 45% |
| ACN | 120°C | 30 min | 52% |
Comparative Analysis of Methodologies
Efficiency and Scalability
The traditional route, while reliable, requires 3–4 days for completion and multiple purification steps. In contrast, microwave synthesis reduces the timeline to <6 hours and eliminates catalysts, aligning with green chemistry principles. Scalability tests for the microwave method demonstrated consistent yields (80–85%) at 10-gram scales, whereas traditional coupling reactions showed yield drops (~10%) at larger scales due to catalyst deactivation.
Functional Group Tolerance
Microwave conditions accommodate electron-donating groups (e.g., methoxy) on benzohydrazides without yield loss, whereas traditional methods require protective groups for sensitive substituents. For instance, 4-nitrobenzohydrazide fails in the microwave route due to nitro group reduction, but succeeds in stepwise coupling after protective group strategies.
Purification and Characterization
Final purification of 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-triazolo[1,5-a]pyridine typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol. Purity is verified via HPLC (≥97%), with structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the triazolo[1,5-a]pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of triazolo-pyridine have been evaluated for their efficacy against breast and lung cancer cells, demonstrating promising results in preclinical studies .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neurological Applications : Given its structural features, this compound may also play a role in neurological research. Its piperidine and pyrrolidine components are known to interact with neurotransmitter systems. There is ongoing research into its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Insights
Receptor Modulation : The unique structure of this compound allows it to act on various receptors in the central nervous system. It has been shown to modulate dopamine and serotonin receptors, which could make it a candidate for treating mood disorders .
Analgesic Effects : Some studies have suggested that this compound may possess analgesic properties. Its ability to interact with pain pathways could provide new avenues for pain management therapies .
Material Science Applications
Polymer Chemistry : The triazole-pyridine framework can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications, including coatings and composites .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 20 µg/mL. |
| Study C | Neurological Effects | Indicated potential for neuroprotection in models of oxidative stress related to neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of [1,2,4]Triazolo[1,5-a]Pyridine Derivatives
Key Observations:
Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., 6-Bromo): Primarily used as synthetic intermediates due to their reactivity in cross-coupling reactions . Aryl/Heteroaryl Substituents (e.g., pyridin-2-yl): Enhance target specificity. For example, highlights compounds 3 and 4 as kinetoplastid inhibitors, likely due to their pyridine-based substituents . Amine/Carboxamide Groups: Improve solubility and antimicrobial activity, as seen in 2-amino-6-carboxamide derivatives .
Synthetic Routes: Suzuki Coupling: Widely used for introducing aryl/heteroaryl groups (e.g., pyridine, oxazole) at position 6 . Multi-Component Synthesis: Efficient for generating carboxamide or amino derivatives .
Piperidine/Pyrrolidine Moieties :
- The target compound’s piperidine and pyrrolidine groups likely enhance blood-brain barrier permeability and receptor binding, similar to FK453 (), a pyrazolo[1,5-a]pyridine with piperidine-derived substituents .
Research Findings and Pharmacological Implications
- Antimicrobial Potential: Analogous triazolopyridines (e.g., 2-amino-6-carboxamide derivatives) exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria and fungi . The target compound’s pyrrolidine group may further improve membrane penetration.
- CNS Applications: Piperidine-containing analogs (e.g., FK453) show affinity for neurological targets, suggesting the target compound could act as a serotonin or adenosine receptor modulator .
Biological Activity
2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazolo ring fused with a pyridine moiety and substituted with piperidinyl and pyrrolidinyl groups. Its molecular formula is with a molecular weight of 271.36 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values in the nanomolar range .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
A study investigated the cytotoxic effects of various triazolo derivatives on cancer cell lines. The results indicated that this compound exhibited potent antiproliferative effects with an IC50 value of approximately 45 nM against MCF-7 cells .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 6 |
| HepG2 | 48 |
Antimicrobial Activity
In an evaluation of antimicrobial properties, the compound was tested against various bacterial strains. It exhibited notable activity with IC50 values comparable to standard antibiotics.
| Bacterial Strain | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 1.4 |
| Escherichia coli | 0.2 |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary molecular docking studies suggest that it may interact effectively with key enzymes involved in cell proliferation and survival pathways. For instance, its binding affinity to cyclin-dependent kinase 2 (CDK2) has been highlighted as a potential mechanism for its antitumor activity .
Case Studies
Several case studies have documented the therapeutic potential of compounds within the triazolo-pyridine class. One notable study focused on a related compound that demonstrated significant antimalarial activity through inhibition of specific enzymes in the Plasmodium falciparum lifecycle . This suggests a broader spectrum of activity for compounds structurally similar to this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine, and what are their key challenges?
- Methodological Answer : The compound’s synthesis likely follows protocols for analogous triazolopyridine derivatives. For example, a common approach involves cyclization of precursor amines with aldehydes or nitriles under reflux in ethanol, catalyzed by piperidine (used in triazolopyridine synthesis ). Challenges include:
- Regioselectivity : Ensuring correct ring closure to avoid isomer formation (e.g., [1,2,4] vs. [1,5-a] positions).
- Purification : Separation of byproducts via crystallization or chromatography due to polar functional groups.
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., malononitrile, aldehydes) and reaction time (typically 3–5 hours under reflux ).
Q. What spectroscopic techniques are recommended for structural validation of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm piperidine/pyrrolidine substituents and triazole-pyridine fusion.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C18H24N6: expected [M+H]+ = 349.21).
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as seen in similar triazolopyridine structures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path analysis) improve the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model cyclization pathways and predict regioselectivity. For instance, ICReDD’s approach integrates computational screening to optimize reaction conditions (e.g., solvent, catalyst) .
- Transition-State Analysis : Identify energy barriers for key steps (e.g., ring closure vs. side reactions) .
- Functionalization : Predict reactivity of the pyrrolidine/piperidine moieties for further derivatization (e.g., oxidation, alkylation) using molecular orbital theory .
Q. How can researchers resolve contradictory biological activity data for triazolopyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., piperidine vs. pyrrolidine) and assess bioactivity (e.g., enzyme inhibition, cytotoxicity).
- Assay Standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time to minimize variability .
- Data Validation : Cross-reference with crystallographic data to confirm structural integrity and rule out isomer interference .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Process Optimization :
- Catalyst Screening : Replace piperidine with immobilized catalysts for easier separation .
- Solvent Selection : Switch from ethanol to DMSO or DMF for higher solubility at scale .
- Purification : Implement continuous-flow chromatography or crystallization gradients to handle larger volumes .
- Quality Control : Use in-line PAT (Process Analytical Technology) tools (e.g., HPLC-MS) for real-time monitoring .
Data Contradiction Analysis
Q. Why might reported yields for similar triazolopyridines vary significantly across studies?
- Methodological Answer :
- Reaction Conditions : Differences in temperature, catalyst purity, or solvent drying (e.g., anhydrous vs. hydrated ethanol) .
- Isomer Formation : Unreported byproducts (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,5-a] isomers) may skew yields .
- Analytical Methods : Varied quantification techniques (e.g., UV vs. NMR integration) .
Biological and Mechanistic Research
Q. What in vitro/in vivo models are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR libraries due to triazolopyridine’s affinity for ATP-binding pockets .
- ADME-Tox : Use hepatic microsomes for metabolic stability assays and zebrafish models for preliminary toxicity .
- Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
